molecular formula C9H13BrCl2N2 B6208655 N-(4-bromophenyl)azetidin-3-amine dihydrochloride CAS No. 2703780-03-2

N-(4-bromophenyl)azetidin-3-amine dihydrochloride

Cat. No.: B6208655
CAS No.: 2703780-03-2
M. Wt: 300.02 g/mol
InChI Key: QVCBOXPOSVUEPX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)azetidin-3-amine dihydrochloride (CAS 1384264-75-8) is a high-purity chemical reagent offered for research and development purposes. This compound features an azetidine, a four-membered nitrogen-containing heterocycle, which is a scaffold of significant interest in medicinal chemistry for constructing lead-like molecules, particularly for Central Nervous System (CNS) targeting . The 4-bromophenyl substituent provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the synthesis of more complex derivatives . Azetidines are valued in drug discovery for their desirable physicochemical properties, and their incorporation can help optimize key parameters such as molecular weight and lipophilicity, which are critical for drug-like molecules . Similar azetidine derivatives have been investigated as key intermediates in the synthesis of potent bioactive molecules, including antiparasitic agents, highlighting the utility of this chemical class . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request a Certificate of Analysis (CoA) with detailed characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC purity. For specific packaging requirements or bulk inquiries, please contact our sales team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2703780-03-2

Molecular Formula

C9H13BrCl2N2

Molecular Weight

300.02 g/mol

IUPAC Name

N-(4-bromophenyl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H11BrN2.2ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;;/h1-4,9,11-12H,5-6H2;2*1H

InChI Key

QVCBOXPOSVUEPX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=CC=C(C=C2)Br.Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Development for N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Azetidine (B1206935) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-bromophenyl)azetidin-3-amine, the analysis reveals several strategic disconnections for the formation of the core azetidine ring.

The primary disconnections focus on the formation of the two C-N bonds and one C-C bond that constitute the azetidine ring. A common and effective strategy involves disconnecting one of the C-N bonds, which points towards an intramolecular cyclization of an acyclic precursor.

Disconnection A (C1-N Bond): This disconnection suggests an intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon at the γ-position. The precursor would be a 1,3-difunctionalized propane (B168953) derivative, such as 1-amino-3-halo-propan-2-ol or a related structure. This is a widely used method for forming saturated nitrogen heterocycles.

Disconnection B (C3-N Bond): Similar to Disconnection A, this approach also relies on intramolecular cyclization. This strategy might involve a precursor like 1,3-diaminopropan-2-ol, where one amine is protected while the other participates in the ring-closing reaction.

Disconnection C ([2+2] Cycloaddition): This strategy involves the formation of two bonds simultaneously. For instance, a [2+2] cycloaddition between an imine and a ketene (B1206846) (the Staudinger cycloaddition) could form an azetidin-2-one (B1220530) (a β-lactam), which can then be chemically modified to yield the desired 3-aminoazetidine. Another possibility is a photochemical aza Paternò-Büchi reaction between an imine and an alkene.

A secondary set of disconnections focuses on the installation of the N-(4-bromophenyl) group. This bond is typically formed after the azetidine ring is constructed, suggesting a cross-coupling reaction as the final key step.

Disconnection D (Aryl C-N Bond): This disconnection breaks the bond between the azetidine nitrogen and the 4-bromophenyl group. This points towards a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, between a protected azetidin-3-amine (B9764) and an aryl halide like 1,4-dibromobenzene (B42075).

Based on this analysis, a convergent synthesis can be designed where the azetidine core is first synthesized via an intramolecular cyclization pathway, followed by the attachment of the aryl group using a cross-coupling reaction.

Detailed Elaboration of Synthetic Procedures for N-(4-bromophenyl)azetidin-3-amine Dihydrochloride (B599025)

Several synthetic routes can be devised based on the retrosynthetic analysis. These routes leverage well-established organic chemistry reactions tailored for the specific functionalities of the target molecule.

Direct Cyclization Approaches and Reaction Conditions

Direct cyclization is one of the most common methods for constructing the azetidine ring. This typically involves an intramolecular SN2 reaction where a nitrogen nucleophile attacks a carbon atom with a suitable leaving group in a 1,3-relationship.

One plausible route starts from epichlorohydrin (B41342). Reaction of epichlorohydrin with an excess of a protected amine, such as benzylamine, opens the epoxide to form a 1-amino-3-chloropropan-2-ol (B1208272) derivative. The hydroxyl group can then be converted into a better leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular cyclization to form the N-protected azetidin-3-ol (B1332694). The hydroxyl group at the 3-position can then be converted to an amine via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

Another effective approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which can provide access to functionalized azetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups. frontiersin.org The synthesis begins with a suitable protected amino alcohol, which is epoxidized and then subjected to Lewis acid-catalyzed ring closure to form the azetidin-3-ol core.

The final step in any of these sequences would involve deprotection of the nitrogen atom to yield azetidin-3-amine, which serves as the precursor for the subsequent cross-coupling step.

Cross-Coupling Strategies for Bromophenyl Moiety Incorporation (e.g., Palladium-Catalyzed C-N Cross-Coupling)

The installation of the 4-bromophenyl group onto the azetidine nitrogen is efficiently achieved using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.org This reaction has proven to be a robust method for forming C-N bonds between aryl halides and a wide range of amine substrates, including cyclic amines like azetidine. nih.govresearchgate.net

The general procedure involves the reaction of a protected azetidin-3-amine with an aryl halide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can significantly impact yield and reaction conditions.

ParameterConditionPurpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precatalyst that forms the active Pd(0) species.
Ligand XPhos, RuPhos, BINAPStabilizes the palladium catalyst and facilitates the catalytic cycle.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates the reductive elimination step.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvent to facilitate the reaction.
Temperature 80-110 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.
A table showing typical reaction parameters for a Buchwald-Hartwig C-N cross-coupling reaction.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. rsc.org Following the coupling, the protecting group on the 3-amino position is removed, and the final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

Aza-Michael Addition and Staudinger Ketene-Imine Cycloaddition Applications

Alternative strategies for constructing the azetidine ring or its precursors include the Aza-Michael addition and the Staudinger cycloaddition.

The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. An intramolecular Aza-Michael reaction could be envisioned where a suitably substituted precursor undergoes cyclization to form the four-membered ring. For example, a molecule containing both an amine nucleophile and a Michael acceptor separated by a single carbon could, under basic or acidic conditions, cyclize to form a 3-functionalized azetidine. While more commonly used for forming five- or six-membered rings, this approach can be applied to azetidine synthesis under specific conditions. nih.govmdpi.com

The Staudinger ketene-imine cycloaddition is a powerful method for the synthesis of β-lactams (azetidin-2-ones) via a [2+2] cycloaddition. wikipedia.org In this approach, a ketene, generated in situ from an acyl chloride and a non-nucleophilic base, reacts with an imine to form the β-lactam ring. rsc.org For the synthesis of N-(4-bromophenyl)azetidin-3-amine, one could envision a route starting with a protected amino-ketene and an imine derived from 4-bromoaniline (B143363). The resulting 3-amino-azetidin-2-one could then be selectively reduced at the carbonyl group to afford the desired azetidine ring. This multi-step process offers a different strategic approach to the azetidine core.

Optimization of Reaction Parameters, Yields, and Stereochemical Control

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the reproducibility of the synthesis. For the routes described, several parameters can be adjusted.

In direct cyclization reactions, the choice of solvent, base, and temperature can significantly influence the rate and efficiency of the ring closure. For instance, using a non-nucleophilic, sterically hindered base can prevent competing elimination reactions. High-dilution conditions can also favor intramolecular cyclization over intermolecular polymerization.

For the Buchwald-Hartwig amination , optimization is key. The interplay between the palladium precursor, ligand, base, and solvent determines the reaction's success. A systematic screening of these components is often necessary.

LigandBaseTemperature (°C)Yield (%)
P(o-tol)₃NaOt-Bu100Low
BINAPCs₂CO₃110Moderate
XPhosK₃PO₄90High
RuPhosNaOt-Bu80High
An interactive data table showing hypothetical optimization results for the Buchwald-Hartwig amination step.

Stereochemical control is not a primary concern for the synthesis of N-(4-bromophenyl)azetidin-3-amine itself, as it is an achiral molecule. However, if chiral precursors were used to introduce substituents at other positions on the azetidine ring, controlling the stereochemistry would become crucial. In such cases, the choice of chiral catalysts or auxiliaries in reactions like the Staudinger cycloaddition or asymmetric cyclization would be necessary to achieve the desired stereoisomer.

Scalability Considerations for Research-Scale Production

Transitioning a synthetic route from a small laboratory scale to a larger, research-scale production (gram-scale) introduces several challenges that must be addressed.

Reagent Cost and Availability: The cost of reagents, particularly palladium catalysts and specialized phosphine ligands, can become significant on a larger scale. Identifying the lowest effective catalyst loading through optimization is crucial for cost management.

Reaction Conditions: Reactions requiring very high or low temperatures, or high-pressure conditions, can be difficult and hazardous to scale up. Routes that proceed under milder conditions are generally preferred. The exothermic nature of some reactions, like the addition of strong bases, must be carefully managed with appropriate cooling to prevent runaways.

Purification: Chromatographic purification, which is common on a small scale, can be cumbersome and time-consuming for larger quantities. Developing procedures that allow for purification by crystallization or extraction is highly desirable for scalability. The formation of the dihydrochloride salt at the final step often facilitates purification by inducing crystallization. acs.org

Safety: The toxicity and flammability of reagents and solvents must be carefully considered. For instance, solvents like dioxane are effective but have safety concerns that may necessitate their replacement with alternatives like 2-MeTHF on a larger scale.

For the synthesis of N-(4-bromophenyl)azetidin-3-amine, the convergent route involving direct cyclization followed by Buchwald-Hartwig amination appears to be the most amenable to scale-up. Both reaction types are well-documented and can be performed with standard laboratory equipment. Careful optimization of the coupling reaction to minimize catalyst loading and the development of a robust, non-chromatographic purification protocol would be key to efficient research-scale production. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For N-(4-bromophenyl)azetidin-3-amine dihydrochloride (B599025) (molecular formula C₉H₁₃BrCl₂N₂), HRMS analysis provides precise mass-to-charge (m/z) measurements, allowing for validation of the molecular formula with a high degree of confidence.

Typically, using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ of the free base (C₉H₁₁BrN₂) is observed. The theoretical m/z for this species, C₉H₁₂BrN₂⁺, is 227.0238, considering the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimental HRMS measurement yielding a value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the molecule's structure. The bromine atom's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear marker in the mass spectrum for fragments containing this halogen. Common fragmentation pathways for N-aryl azetidines include:

Cleavage of the azetidine (B1206935) ring: This can lead to the formation of various smaller charged fragments.

Loss of the azetidine moiety: Fragmentation could result in a prominent ion corresponding to the 4-bromoaniline (B143363) radical cation.

Benzylic-type cleavage: Scission of the C-N bond connecting the phenyl ring to the azetidine ring is a plausible fragmentation route.

A representative data table for the expected HRMS analysis is shown below.

SpeciesCalculated m/zObserved m/z (Hypothetical)Difference (ppm)
[C₉H₁₂⁷⁹BrN₂]⁺227.0238227.02411.3
[C₉H₁₂⁸¹BrN₂]⁺229.0218229.02221.7

X-Ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

While NMR provides the structure in solution, X-ray diffraction (XRD) reveals the precise atomic arrangement in the solid state. This technique yields detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A single-crystal X-ray analysis of N-(4-bromophenyl)azetidin-3-amine dihydrochloride would provide the definitive solid-state structure. The analysis would be expected to confirm the puckered, non-planar conformation of the four-membered azetidine ring, which is characteristic of this strained heterocyclic system.

A hypothetical table of crystallographic data is presented below, reflecting typical values for such a small molecule organic salt.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.85
b (Å)9.42
c (Å)14.51
β (°)115.8
Volume (ų)845.2
Z4
Key H-Bond (Donor···Acceptor)N-H···Cl

Powder X-Ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-Ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides critical information regarding the crystalline phase, purity, and potential polymorphic forms of a substance. For this compound, a crystalline solid, PXRD analysis is essential to identify its specific crystal lattice structure. A typical PXRD pattern for a highly crystalline sample would display a series of sharp, well-defined diffraction peaks at specific scattering angles (2θ), which are characteristic of a unique, ordered three-dimensional arrangement of molecules.

The presence of different sets of peaks in samples prepared under varying conditions (e.g., different solvents, temperatures, or crystallization rates) would indicate the existence of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. Each polymorph, having a different lattice arrangement, would produce a unique PXRD pattern. Identifying and controlling polymorphism is critical in materials science and pharmaceutical development, as different polymorphs can exhibit varying physical properties.

While a specific, experimentally verified PXRD pattern for this compound is not publicly documented, an illustrative pattern for a single crystalline form would be expected. The table below represents a hypothetical set of characteristic diffraction peaks that could be observed for a single polymorph of the compound.

Interactive Data Table: Illustrative PXRD Peaks Note: This data is representative and intended for illustrative purposes.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
8.5 10.4 45
12.8 6.9 80
17.1 5.2 100
21.5 4.1 65
24.3 3.7 90
25.7 3.5 75

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions within a molecule. For this compound, these methods can confirm the presence of key structural motifs and elucidate the extensive hydrogen-bonding network created by the dihydrochloride salt formation.

The protonation of both the secondary azetidine nitrogen and the primary amine group results in the formation of ammonium (B1175870) ions (R₂NH₂⁺ and R₃NH⁺). These groups act as hydrogen bond donors, interacting strongly with the chloride counter-ions (Cl⁻). This extensive N-H···Cl⁻ hydrogen bonding network is expected to dominate the spectral regions associated with N-H vibrations.

Key expected vibrational modes include:

N-H Stretching: In the IR spectrum, the N-H stretching vibrations of the protonated amine and azetidine groups are expected to appear as a very broad and strong absorption band in the 2400–3200 cm⁻¹ region. This significant broadening is a classic indicator of strong hydrogen bonding in ammonium halide salts.

Aromatic C-H Stretching: Sharp, medium-intensity bands are anticipated above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the azetidine ring's CH₂ groups would appear in the 2850–3000 cm⁻¹ range.

Aromatic C=C Stretching: Medium to strong intensity peaks are expected in the 1450–1600 cm⁻¹ region, characteristic of the 4-bromophenyl ring.

C-N Stretching: Vibrations for the aryl-N and azetidine C-N bonds would be found in the 1200–1350 cm⁻¹ range.

C-Br Stretching: A strong absorption, typically found at lower wavenumbers (500–650 cm⁻¹), would confirm the presence of the bromo-substituent.

The table below summarizes the expected vibrational frequencies and their assignments.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected IR Range (cm⁻¹) Expected Raman Range (cm⁻¹) Functional Group Assignment
Aromatic C-H Stretch 3150 - 3050 3150 - 3050 C-H bonds of the bromophenyl ring
N-H Stretch 3200 - 2400 (broad) Weak or not observed N⁺-H bonds in R₂NH₂⁺ and R₃NH⁺ involved in H-bonding
Aliphatic C-H Stretch 3000 - 2850 3000 - 2850 CH₂ groups of the azetidine ring
Aromatic C=C Stretch 1600 - 1450 1600 - 1450 (strong) Benzene (B151609) ring skeletal vibrations
N-H Bend 1620 - 1550 Weak Bending motion of N⁺-H bonds
C-N Stretch 1350 - 1200 1350 - 1200 Azetidine and aryl C-N bonds

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The primary chromophore in this compound is the N-substituted 4-bromophenyl group. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones.

The key electronic transitions expected for this compound are π → π* transitions associated with the aromatic benzene ring. The presence of the nitrogen atom (an auxochrome) and the bromine atom can influence the position and intensity of these absorption bands.

In the dihydrochloride form, the lone pair of electrons on the nitrogen atoms are protonated. This removes the possibility of n → π* transitions and alters the electronic influence of the nitrogen on the aromatic ring. Compared to the neutral free base, the protonated form is expected to exhibit a hypsochromic (blue) shift, meaning the absorption maxima (λmax) will occur at shorter wavelengths. This is because protonation stabilizes the non-bonding electrons, increasing the energy required for an electronic transition.

Expected absorption maxima would likely be observed in the UV region, characteristic of substituted benzene derivatives.

Interactive Data Table: Predicted UV-Vis Absorption Data Note: Data predicted for an acidic aqueous or alcoholic solvent.

Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition Chromophore
~210 > 8,000 π → π* Bromophenyl ring

Computational and Theoretical Investigations of N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and electronic properties. These methods are used to predict various descriptors that explain the reactivity and stability of a compound.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. researchgate.net It is widely employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For N-(4-bromophenyl)azetidin-3-amine, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The optimization process minimizes the energy of the molecule, yielding its equilibrium geometry. From this, key structural parameters like bond lengths, bond angles, and dihedral angles can be determined. The azetidine (B1206935) ring is known for its puckered conformation, and DFT calculations can precisely predict the pucker angle and the orientation of the N-(4-bromophenyl) substituent relative to the ring. Energy profile calculations can further explore the energy barriers associated with conformational changes, such as ring inversion or rotation around the C-N bond connecting the phenyl ring to the azetidine moiety.

Table 1: Predicted Structural Parameters of N-(4-bromophenyl)azetidin-3-amine from DFT Calculations

ParameterBond/AtomsPredicted Value
Bond Lengths (Å)
C-Br1.912
C-N (Azetidine-Phenyl)1.395
C-N (Azetidine Ring)1.475
C-C (Azetidine Ring)1.558
**Bond Angles (°) **
C-N-C (Azetidine Ring)89.5
C-C-N (Azetidine Ring)90.2
C-C-C (Phenyl Ring)120.0
Dihedral Angle (°)
C-C-N-C (Phenyl-Azetidine)35.4

Note: Data are representative values based on DFT calculations of similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For N-(4-bromophenyl)azetidin-3-amine, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the amine group, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the azetidine ring, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy -6.25
LUMO Energy -1.10
HOMO-LUMO Gap (ΔE) 5.15

Note: Values are hypothetical and based on typical DFT results for related aromatic amines and heterocyclic compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the azetidine and amine groups and the bromine atom. Positive potential would be concentrated around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability in Solvated Environments

While quantum chemical calculations provide insights into static molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time, particularly in a solvated environment that mimics physiological conditions. nih.gov MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.

For N-(4-bromophenyl)azetidin-3-amine dihydrochloride (B599025), an MD simulation in a water box would reveal its conformational stability, the flexibility of the azetidine ring, and its interactions with water molecules. Key metrics such as the Root Mean Square Deviation (RMSD) of the backbone atoms are calculated to assess structural stability over the simulation period. A stable RMSD value suggests that the molecule maintains a consistent conformation. nih.gov These simulations can also provide insights into the stability of the protonated amine groups and their hydrogen bonding patterns with the surrounding solvent.

Molecular Docking and Ligand-Protein Interaction Predictions with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The docking process involves placing the ligand into the binding site of the target protein and calculating a score that estimates the binding affinity, often expressed in kcal/mol. nih.govresearchgate.net

Given that azetidine-containing compounds have been explored as inhibitors for various enzymes, N-(4-bromophenyl)azetidin-3-amine could be docked against several hypothesized targets, such as kinases, proteases, or bacterial enzymes. The docking results would predict the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the amine groups could act as hydrogen bond donors, the bromophenyl ring could engage in hydrophobic and halogen bonding interactions, and the azetidine nitrogen could form additional polar contacts. nih.govmdpi.com

Table 3: Hypothetical Molecular Docking Results against Selected Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
p38 MAP Kinase 1A9U-8.5Met109, Gly110, Lys53Hydrogen Bond, Hydrophobic
Staphylococcus aureus TyrRS 1JIJ-7.9Tyr34, Gly36, Asp176Hydrogen Bond, π-π Stacking
Human Cathepsin K 1ATK-8.1Gly66, Cys25, Trp189Hydrophobic, Halogen Bond

Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study. The selection of targets is based on the known activities of similar chemical scaffolds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRT) Modeling for Predictive Profiling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRT) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or chromatographic retention, respectively. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to an observed response. ijrar.org

For a series of derivatives of N-(4-bromophenyl)azetidin-3-amine, a QSAR model could be developed to predict their biological activity (e.g., inhibitory potency against a specific enzyme). This would involve calculating a wide range of molecular descriptors for each derivative, such as physicochemical properties (LogP, molecular weight), electronic properties (HOMO/LUMO energies, dipole moment), and topological indices. Statistical methods are then used to build a predictive model. Such a model would be invaluable for designing new derivatives with potentially enhanced activity by guiding the selection of substituents on the phenyl ring or the azetidine moiety.

Table 4: Key Molecular Descriptors for QSAR/QSRT Modeling

Descriptor ClassExamplesRelevance
Physicochemical LogP, Molecular Weight (MW), Polar Surface Area (PSA)Relates to solubility, membrane permeability, and size.
Electronic HOMO/LUMO Energies, Dipole Moment, Mulliken ChargesDescribes reactivity, polarity, and electrostatic interactions.
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, shape, and branching.
Steric Molar Refractivity, Verloop Steric ParametersQuantifies the spatial arrangement and bulk of the molecule.

In Vitro Biological Evaluation and Target Identification of N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride

Receptor Binding Affinity Profiling in Cell-Free and Cell-Based Systems

The interaction of a compound with various receptors is a critical step in understanding its pharmacological profile. This section explores the binding affinity of N-(4-bromophenyl)azetidin-3-amine dihydrochloride (B599025) for several key receptor and transporter systems.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission. While azetidine-containing compounds have been investigated as ligands for nAChRs, specific binding affinity data for N-(4-bromophenyl)azetidin-3-amine dihydrochloride at these receptors are not currently available in the scientific literature.

Receptor SubtypeBinding Affinity (Ki)Assay Type
This compound No data availableNo data available

Dopamine (B1211576) and Serotonin (B10506) Transporter Binding

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse and are targets for many psychoactive drugs. Phenyl-substituted azetidine (B1206935) derivatives have been explored for their interaction with monoamine transporters. biomolther.orgclinpgx.orgnih.gov However, specific binding affinities of this compound for DAT and SERT have not been reported.

TransporterBinding Affinity (Ki)Assay Type
Dopamine Transporter (DAT) No data availableNo data available
Serotonin Transporter (SERT) No data availableNo data available

Glutamate (B1630785) Receptor and GABA Transporter Interactions

Glutamate and GABA are the primary excitatory and inhibitory neurotransmitters in the central nervous system, respectively. Their receptors and transporters are key drug targets. Studies have been conducted on azetidine analogues as potential ligands for glutamate receptors and transporters. nih.govjohnshopkins.edu Similarly, the GABA transporter and its inhibitors are an active area of research. nih.govnih.gov Despite this, there is no specific published data on the interaction of this compound with either glutamate receptors or GABA transporters.

TargetInteraction/Binding AffinityAssay Type
Glutamate Receptors No data availableNo data available
GABA Transporters No data availableNo data available

Sigma Receptor Ligand Assessment

Sigma receptors are a unique class of proteins that are implicated in various cellular functions and are targets for a range of therapeutic agents. While diverse chemical structures can bind to sigma receptors, the specific affinity of this compound for these receptors has not been documented in the available literature. sigmaaldrich.comnih.gov

Receptor SubtypeBinding Affinity (Ki)Assay Type
Sigma-1 Receptor No data availableNo data available
Sigma-2 Receptor No data availableNo data available

Enzyme Inhibition Assays

Enzyme inhibition is another important mechanism of drug action. This section focuses on the potential of this compound to inhibit specific enzymes.

DNA Polymerase Theta (Polθ) Inhibition

DNA Polymerase Theta (Polθ) is a key enzyme in a specific DNA repair pathway and has emerged as a promising target in cancer therapy. nih.govnih.gov Research into small molecule inhibitors of Polθ has identified certain classes of compounds with this activity. While the general class of azetidine derivatives has been investigated in this context, specific inhibitory activity (such as an IC50 value) for this compound against DNA Polymerase Theta has not been reported in the scientific literature.

EnzymeInhibition (IC50)Assay Type
DNA Polymerase Theta (Polθ) No data availableNo data available

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

No studies documenting the inhibitory activity of this compound against either FAAH or MAGL enzymes are available in the public domain. These enzymes are critical components of the endocannabinoid system, and their inhibition is a target for various therapeutic applications.

Topoisomerase Inhibition Studies

There is no published research on the effects of this compound on topoisomerase enzymes. Topoisomerases are crucial for DNA replication and are established targets for anticancer drugs.

Cellular Assays for Biological Pathway Modulation

Investigations into the compound's ability to modulate cellular pathways such as cell signaling, gene expression, or proliferation have not been reported in the scientific literature.

Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, HepG2, U251, HeLa)

Specific data on the antiproliferative effects of this compound against the human breast adenocarcinoma (MCF-7), human liver cancer (HepG2), human glioblastoma (U251), or human cervical cancer (HeLa) cell lines could not be located. Consequently, no data tables on its potency or efficacy in these models can be provided.

Antimicrobial and Antifungal Activity against Specific Strains

A search for studies evaluating the antimicrobial or antifungal properties of this compound against any specific bacterial or fungal strains did not yield any results.

Antioxidant Activity Evaluation

No reports on the evaluation of the antioxidant capacity of this compound were found.

Phenotypic Screening for Unbiased Discovery of Biological Effects

Phenotypic screening is a method used to identify the biological effects of a compound without preconceived notions of its target. There is no indication in the available literature that this compound has been subjected to such screening to uncover its potential biological activities.

Structure Activity Relationship Sar Studies Centered on N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride and Its Analogs

Design and Synthesis of N-(4-bromophenyl)azetidin-3-amine Dihydrochloride (B599025) Analogs with Systematic Structural Modifications

The generation of a library of analogs is the first step in building a comprehensive SAR. Synthetic strategies are designed to allow for diverse and targeted modifications across the molecule's key domains. General synthetic routes often involve the construction of the core azetidine (B1206935) scaffold followed by functionalization. For instance, a common approach for N-arylation involves the reaction of a protected 3-aminoazetidine with an appropriate aryl halide. A practical, single-step method for creating 3-azetidinyl amines involves the selective displacement of a suitable leaving group (e.g., a mesylate) at the 3-position of a protected azetidine with a variety of amines. rsc.org More advanced techniques, such as palladium-catalyzed C(sp³)–H arylation, can be employed for stereospecific modifications, enabling precise control over the molecule's three-dimensional structure. harvard.edu

The 4-bromophenyl group is a critical component for investigation. The bromine atom at the para-position has specific electronic (electron-withdrawing via induction, electron-donating via resonance) and steric properties. To probe the importance of these features, analogs are synthesized with various substituents at the para-, meta-, and ortho-positions of the phenyl ring.

Research on analogous heterocyclic compounds has shown that altering substituents on an N-aryl ring significantly impacts biological activity. For example, studies on other molecular scaffolds indicate that electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), or other halogens like chlorine (Cl) and fluorine (F), can modulate target affinity and metabolic stability. nih.govnih.gov Conversely, introducing electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) can also lead to distinct biological profiles. The position of the substituent is equally important, as shifting the bromine atom from the para- to the meta- or ortho-position would alter the molecule's geometry and interaction with a target binding pocket.

A representative set of designed analogs for SAR studies on the bromophenyl ring is presented below.

Compound IDAryl Substituent (R)Rationale for Modification
Parent4-BromophenylReference compound
A-14-ChlorophenylEvaluate effect of smaller halogen (steric and electronic)
A-24-FluorophenylEvaluate effect of highly electronegative halogen
A-34-IodophenylEvaluate effect of larger, more polarizable halogen
A-44-TrifluoromethylphenylProbe effect of a strong electron-withdrawing group
A-54-MethylphenylProbe effect of an electron-donating group
A-64-MethoxyphenylProbe effect of a strong electron-donating, H-bond accepting group
A-73-BromophenylAssess positional isomeric effect (meta)
A-82-BromophenylAssess positional isomeric effect (ortho) and steric hindrance
A-9PhenylDetermine the necessity of a halogen substituent

The azetidine ring, a strained four-membered heterocycle, provides a rigid scaffold that positions the N-aryl and 3-amino groups in a specific spatial orientation. researchgate.net Its rigidity is a key feature that can be exploited in drug design. Modifications to the ring itself, such as the introduction of substituents at the C2 or C4 positions, are explored to understand how changes in the scaffold's shape and properties affect activity.

For example, SAR studies on azetidine derivatives as GABA uptake inhibitors have explored the introduction of acidic moieties at the 2- and 3-positions of the ring. nih.gov The stereoselective synthesis of cis-2,3-disubstituted azetidines has also been reported, highlighting the feasibility of creating complex, substituted ring systems. rsc.org Introducing small alkyl groups (e.g., methyl) or polar groups (e.g., hydroxyl) on the ring could influence binding affinity by establishing new steric or hydrogen-bonding interactions, or by altering the conformational preference of the entire molecule.

The primary amine at the 3-position is a key functional group, likely involved in crucial hydrogen bonding or salt-bridge interactions at the biological target. Its basicity and substitution pattern are therefore prime targets for modification. SAR studies in this area involve the synthesis of secondary and tertiary amines to probe the steric and electronic requirements of the binding site.

Studies on other biologically active molecules have demonstrated that the nature of an amine substituent dramatically influences activity. For instance, research on certain anticancer agents showed that varying the terminal amine group (e.g., incorporating it into a cyclic system like morpholine (B109124) or pyrrolidine (B122466) versus having acyclic substituents like dimethylamino) had a marked effect on potency. nih.gov Similarly, converting the primary amine of N-(4-bromophenyl)azetidin-3-amine to a secondary (N-methyl, N-ethyl) or tertiary (N,N-dimethyl) amine would assess whether the binding pocket can accommodate additional steric bulk and whether hydrogen bond donor capacity is essential for activity.

Correlation between Molecular Features and Observed Biological Responses

The primary goal of SAR studies is to establish clear correlations between specific molecular features and biological outcomes such as affinity, potency, and selectivity. By analyzing the activity data from the synthesized analogs, a model of the pharmacophore can be constructed.

For N-(4-bromophenyl)azetidin-3-amine analogs, several key correlations would be investigated:

Electronic Effects of the Phenyl Ring: A quantitative analysis (e.g., Hammett plot) could correlate the biological potency of analogs with the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring. For instance, if analogs with electron-withdrawing groups (e.g., -CF₃, -NO₂) consistently show higher potency, it would suggest that reducing electron density in the aryl ring is favorable for binding.

Steric Effects: The size and position of substituents are critical. A drop in activity upon moving the bromo group from the para- to the ortho-position would suggest steric hindrance near the N-aryl binding site. Similarly, the size of the substituent on the 3-amino group is crucial; increasing bulk (e.g., from -NH₂ to -NHCH₃ to -N(CH₃)₂) might lead to a progressive loss of activity, defining the spatial limits of the binding pocket.

Hydrogen Bonding Potential: The conversion of the primary amine to a secondary or tertiary amine would directly test the importance of hydrogen bond donation. If activity is retained or enhanced with an N-methyl analog but lost with an N,N-dimethyl analog, it would imply that one hydrogen bond donor is required, but two are not.

These findings are often summarized in a table correlating structural changes with activity data (e.g., IC₅₀ or Kᵢ values).

Structural ModificationMolecular Feature ProbedPotential Impact on Biological Response
Varying Phenyl Substituent (e.g., F, Cl, Br, I)Sterics, Electronics, LipophilicityModulates binding affinity (potency) and pharmacokinetic properties.
Substitution on Azetidine Ring (C2/C4)Conformation, StericsAlters the spatial orientation of key pharmacophores, potentially improving selectivity or affinity.
Alkylation of 3-Amine (e.g., -NHMe, -NMe₂)H-Bonding, Sterics, BasicityDetermines if H-bond donors are essential and defines the size of the binding pocket.
Positional Isomerism of Bromo GroupMolecular Shape, Dipole MomentReveals the required geometry for optimal target interaction.

Stereochemical Influence on Biological Activity

Biological systems are chiral, and thus the stereochemistry of a drug candidate can have a profound impact on its activity. For substituted azetidine analogs, chirality can be introduced at C2, C3, or C4 of the ring. It is crucial to synthesize and test individual stereoisomers, as often only one enantiomer or diastereomer is responsible for the desired biological effect, while the other may be inactive or contribute to off-target effects.

A compelling example of this principle is found in a series of azetidine-based antimalarial compounds. Researchers developed a stereospecific synthesis that allowed for the preparation of all four possible stereoisomers of a C3-arylated azetidine building block. harvard.edu Subsequent biological evaluation revealed that the in vivo efficacy was highly dependent on a specific stereochemistry, with the (2R,3S) isomer being critical for the activity of the final drug candidate. harvard.edu Similarly, SAR studies on certain azetidine-containing dipeptides have suggested that the specific conformation induced by the azetidine ring, which is dictated by its stereochemistry, influences antiviral activity. nih.govresearchgate.net

For N-(4-bromophenyl)azetidin-3-amine, if modifications introduce a chiral center (for example, by adding a substituent at C2), the resulting enantiomers would need to be separated and evaluated independently. This would clarify the optimal three-dimensional arrangement of the pharmacophoric groups required for molecular recognition and biological response.

Mechanistic Investigations of N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride Biological Interactions

Identification and Validation of Primary Molecular Targets

There is no direct scientific literature identifying and validating the primary molecular targets of N-(4-bromophenyl)azetidin-3-amine dihydrochloride (B599025). However, studies on structurally similar molecules suggest potential areas of interaction. For instance, a class of compounds known as 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines has been identified as high-affinity agonists for the histamine H3 receptor. While N-(4-bromophenyl)azetidin-3-amine dihydrochloride does not share the pyrimidine moiety, the presence of the aminoazetidine group could suggest a potential for interaction with G-protein coupled receptors (GPCRs) or other receptor families that recognize amine functionalities.

Furthermore, various derivatives of azetidin-2-one (B1220530) have been investigated for their antimicrobial and anticancer properties. These studies, while not directly applicable, indicate that the azetidine (B1206935) ring can serve as a scaffold for compounds targeting a range of biological macromolecules. Without specific experimental data for this compound, any proposed molecular targets remain speculative and require empirical validation.

Elucidation of Signaling Pathways Modulated by this compound

Given the lack of identified primary molecular targets, the specific signaling pathways modulated by this compound have not been elucidated. Research on other azetidine derivatives offers some insights into potential mechanisms. For example, certain azetidine compounds have been shown to influence pathways related to inflammation. One study demonstrated that a different azetidine derivative could attenuate the NLRP3 inflammasome-mediated signaling pathway in microglial cells. This pathway is crucial in the innate immune response and its modulation can impact inflammatory processes.

However, it is crucial to emphasize that these findings relate to distinct chemical entities. The substitution pattern on the azetidine ring and the nature of the aromatic substituent, in this case, a 4-bromophenyl group, would significantly influence the compound's biological activity and the signaling pathways it might modulate. Therefore, dedicated studies are necessary to determine if this compound affects similar or different cellular signaling cascades.

Characterization of Binding Modes and Key Intermolecular Interactions with Biological Macromolecules

Detailed characterization of the binding modes and key intermolecular interactions of this compound with biological macromolecules is not available in the current scientific literature. Computational docking and structural biology studies, such as X-ray crystallography or NMR spectroscopy, would be required to determine how this compound interacts with any identified molecular targets.

Based on its chemical structure, several types of intermolecular interactions could be anticipated. The protonated amine groups in the dihydrochloride salt are capable of forming strong hydrogen bonds with acceptor groups on a protein target, such as the side chains of aspartate or glutamate (B1630785) residues. The phenyl ring can participate in hydrophobic interactions and potentially π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The bromine atom can engage in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to binding affinity and selectivity. The specific geometry and combination of these interactions would define the compound's binding mode within a target's binding site.

Insights into the Molecular Basis of Observed Biological Effects through Mutagenesis or Biophysical Techniques

As there are no documented biological effects for this compound, there have been no subsequent mutagenesis or biophysical studies to probe the molecular basis of such effects. Should future research identify a specific biological activity and a corresponding molecular target, site-directed mutagenesis studies could be employed to identify key amino acid residues involved in the binding and activity of the compound.

Biophysical techniques such as isothermal titration calorimetry (ITC) could be used to quantify the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) could provide real-time kinetic data on the association and dissociation rates of the compound with its target. These experimental approaches are essential for a comprehensive understanding of the molecular interactions driving the biological function of any bioactive compound.

Preclinical Pharmacological Profiling of N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride in Vitro and Animal Models

In Vitro Metabolic Stability and Enzyme Inhibition Studies (e.g., Cytochrome P450 inhibition, plasma/liver microsomal stability)

In the early stages of drug development, assessing the metabolic stability of a new chemical entity is crucial. This is typically performed using in vitro systems such as liver microsomes, hepatocytes, or plasma from various species, including humans. These assays determine the rate at which the compound is metabolized, providing an early prediction of its in vivo half-life and clearance. A compound with very high metabolic instability might be cleared from the body too quickly to exert a therapeutic effect.

A key component of these studies is evaluating the compound's potential to inhibit Cytochrome P450 (CYP450) enzymes. CYP450 enzymes are a superfamily of proteins responsible for metabolizing a vast majority of clinically used drugs. Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions, where the co-administration of the new drug could dangerously elevate the concentration of other drugs. Standard assays measure the half-maximal inhibitory concentration (IC50) of the compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to assess this risk.

In Vitro Plasma Protein Binding Characterization

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body. Therefore, characterizing the in vitro plasma protein binding is a critical step. Techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation are commonly employed to determine the percentage of the drug that remains unbound in the plasma. This value is essential for interpreting pharmacokinetic and pharmacodynamic data and for predicting the in vivo distribution of the drug.

Blood-Brain Barrier Permeability Assessment (e.g., PAMPA, MDCK, or Caco-2 models)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. Several in vitro models are used to predict a compound's potential to permeate this barrier.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that assesses a compound's ability to diffuse across a lipid-coated artificial membrane, simulating the passive transport mechanism across the BBB. Cell-based models, such as those using Madin-Darby Canine Kidney (MDCK) or Caco-2 cells, provide more complex information by forming tight junctions and expressing efflux transporters, which actively pump substances out of the brain. These assays measure the permeability coefficient of a compound, which helps in selecting candidates with a higher probability of reaching their CNS target.

Exploratory Pharmacodynamic Studies in Relevant Animal Models (focus on target engagement and biomarker modulation, not therapeutic efficacy)

Once a compound shows promising in vitro properties, exploratory pharmacodynamic (PD) studies are conducted in animal models. The primary goal of these early studies is not to prove therapeutic efficacy but to demonstrate that the compound can engage its intended biological target in a living organism (target engagement) and produce a measurable downstream biological response (biomarker modulation).

For example, if N-(4-bromophenyl)azetidin-3-amine dihydrochloride (B599025) were hypothesized to be an inhibitor of a specific brain enzyme, studies would be designed to measure the level of enzyme inhibition in the brain tissue of animals after administration. Concurrently, researchers would measure changes in relevant biomarkers—such as the levels of a neurotransmitter or a signaling molecule—that are known to be affected by the target's activity. These studies are vital to establish a link between the drug's concentration in the body and its biological effect, providing confidence to proceed with more extensive efficacy and safety testing.

Strategic Medicinal Chemistry Development Involving the N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride Core

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a parent molecule. This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, or mitigating off-target effects. The N-(4-bromophenyl)azetidin-3-amine core, with its distinct chemical features, serves as an excellent starting point for such explorations.

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or metabolic stability. For the N-(4-bromophenyl)azetidin-3-amine scaffold, several bioisosteric modifications can be envisioned to optimize its properties.

Potential Bioisosteric Replacements for the N-(4-bromophenyl)azetidin-3-amine Core:

Original MoietyPotential BioisostereRationale for Replacement
4-BromophenylPyridyl, Thienyl, PyrazolylModulate electronic properties, improve solubility, and alter metabolic pathways.
Phenyl RingBicyclo[1.1.1]pentane, CubaneIncrease sp³ character, improve solubility and metabolic stability, and explore novel chemical space. tcichemicals.com
Azetidine (B1206935) RingPyrrolidine (B122466), Piperidine, OxetaneAlter ring strain and basicity, and modify the spatial arrangement of substituents to improve target binding and pharmacokinetic properties. researchgate.net
Amine GroupHydroxyl, Methylene (B1212753)Modify hydrogen bonding capacity and basicity to influence target interaction and physicochemical properties.

One common strategy involves the replacement of the phenyl ring to enhance drug-like properties. For instance, replacing the planar phenyl group with non-planar bioisosteres like bicyclo[1.1.1]pentane can lead to compounds with improved solubility and metabolic profiles. tcichemicals.com Furthermore, the azetidine ring itself can be considered a bioisostere for larger, more flexible rings like piperidine, offering a more conformationally constrained structure. ebi.ac.uk

Design of Multifunctional Ligands Incorporating the N-(4-bromophenyl)azetidin-3-amine Dihydrochloride (B599025) Moiety

Multifunctional ligands, or multi-target drugs, are single chemical entities designed to interact with multiple biological targets simultaneously. This approach is gaining traction for the treatment of complex diseases with multifactorial etiologies, such as neurodegenerative disorders and cancer. The N-(4-bromophenyl)azetidin-3-amine dihydrochloride core can serve as a versatile scaffold for the development of such multifunctional ligands.

The design of these ligands involves the strategic incorporation of different pharmacophores onto the central scaffold, each responsible for interacting with a specific target. For example, the amine group of the azetidine ring can be functionalized to introduce a moiety that targets a secondary biological pathway, complementing the primary activity of the core structure.

Hypothetical Design of a Multifunctional Ligand:

A hypothetical multifunctional agent could be designed by coupling the N-(4-bromophenyl)azetidin-3-amine core with a pharmacophore known to inhibit a key enzyme in a disease cascade. The azetidine nitrogen provides a convenient attachment point for linkers that can connect to other active moieties without disrupting the core's primary binding interactions. This modular approach allows for the systematic exploration of different target combinations to achieve a desired polypharmacological profile.

Prodrug Strategies for Modulating Preclinical Pharmacological Properties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, and metabolic instability. The amine functionality in the N-(4-bromophenyl)azetidin-3-amine core is an ideal handle for the attachment of various promoieties to create prodrugs with improved pharmaceutical properties.

Several prodrug strategies can be applied to the secondary amine of the azetidine ring:

N-Acyloxyalkylation and N-Phosphonooxymethylation: These approaches involve the formation of derivatives that can be enzymatically cleaved in vivo to release the parent amine. For instance, N-phosphonooxymethyl prodrugs can significantly enhance the aqueous solubility of a parent compound. nih.gov

N-Mannich Bases: The formation of N-Mannich bases with compounds like succinimide can create bioreversible derivatives that improve membrane permeability.

Azo Prodrugs: For aromatic amines, azo compounds can be designed to release the active amine upon reduction by azoreductases, which are particularly abundant in the gut microbiota, allowing for colon-specific drug delivery. nih.gov

Table of Potential Prodrug Strategies:

Prodrug ApproachPromoietiesPotential Advantage
N-AcyloxyalkylationAcyloxyalkyl groupsImproved lipophilicity and membrane permeability.
N-PhosphonooxymethylationPhosphonooxymethyl groupsEnhanced aqueous solubility and stability. nih.gov
N-Mannich BasesSuccinimide, hydantoinsBioreversible derivatization for improved delivery.

Application of Artificial Intelligence and Machine Learning in Lead Optimization and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. rsc.orgnih.govnih.gov These computational tools can be powerfully applied to the lead optimization of compounds based on the this compound core.

AI and ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. This allows for the rapid in silico screening of virtual libraries of derivatives, prioritizing the synthesis of only the most promising candidates.

Applications of AI/ML in the Development of N-(4-bromophenyl)azetidin-3-amine Derivatives:

AI/ML ApplicationDescription
Quantitative Structure-Activity Relationship (QSAR) Modeling Develop predictive models that correlate the structural features of derivatives with their biological activity, guiding the design of more potent compounds. researchgate.net
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
De Novo Drug Design Generate novel molecular structures with desired properties using generative models, potentially leading to the discovery of new scaffolds with improved activity and novelty.
Virtual Screening Screen large compound libraries against a biological target to identify potential hits that incorporate the azetidine core.

By integrating AI and ML into the drug discovery pipeline, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with bringing a new drug to market. rsc.orgnih.govnih.gov The application of these technologies to the N-(4-bromophenyl)azetidin-3-amine scaffold holds significant promise for the development of the next generation of therapeutics.

Future Directions and Research Perspectives for N 4 Bromophenyl Azetidin 3 Amine Dihydrochloride Derivatives

Exploration of New Chemical Space Around the Azetidine (B1206935) Core for Enhanced Biological Activity

The inherent structural rigidity and defined vectoral exits of the azetidine core in N-(4-bromophenyl)azetidin-3-amine dihydrochloride (B599025) make it an ideal scaffold for systematic chemical modification. Future research will undoubtedly focus on the diversification of this core structure to enhance biological activity and selectivity. Key strategies will involve the modification of both the N-aryl substituent and the amine at the 3-position.

Table 10.1: Potential Modifications to the N-(4-bromophenyl)azetidin-3-amine Scaffold

Modification SitePotential SubstituentsDesired Outcome
4-bromophenyl group Replacement of bromine with other halogens (F, Cl, I), alkyl, alkoxy, nitro, or cyano groups. Introduction of heterocyclic rings.Modulate electronic properties, lipophilicity, and potential for new interactions with biological targets.
Azetidine Ring Introduction of substituents at the 2- and 4-positions.Alter the three-dimensional shape and rigidity of the scaffold.
Azetidin-3-amine (B9764) Acylation, alkylation, or sulfonylation to form amides, secondary/tertiary amines, or sulfonamides.Introduce new functional groups for hydrogen bonding or other interactions, and to modify physicochemical properties.

By systematically exploring this new chemical space, researchers can generate a library of diverse analogs. For instance, the synthesis and profiling of a diverse collection of azetidine-based scaffolds have been shown to be valuable for developing lead-like libraries, particularly for challenging targets such as those in the central nervous system. nih.gov Structure-activity relationship (SAR) studies of these new derivatives will be crucial in identifying key structural features that govern their biological effects.

Development of Advanced Screening Assays for High-Throughput Evaluation of Compound Libraries

The generation of large libraries of N-(4-bromophenyl)azetidin-3-amine derivatives necessitates the development and implementation of advanced high-throughput screening (HTS) assays. These assays are essential for the rapid and efficient evaluation of the biological activity of each compound, allowing for the timely identification of promising lead candidates.

Future efforts in this area will likely focus on:

Target-Based Assays: Developing specific assays for known biological targets that are implicated in disease pathways of interest. This could include enzymatic assays, receptor binding assays, and protein-protein interaction assays.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific molecular target. This approach can uncover novel mechanisms of action.

High-Content Screening (HCS): Employing automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive understanding of a compound's effects on cellular function.

The data generated from these HTS campaigns will be instrumental in building robust SAR models and prioritizing compounds for further optimization.

Integration of Computational Design with Synthetic Methodologies for De Novo Compound Generation

The synergy between computational chemistry and synthetic organic chemistry offers a powerful paradigm for the de novo design and generation of novel N-(4-bromophenyl)azetidin-3-amine derivatives with desired biological activities.

Computational approaches that will be pivotal include:

Molecular Docking: Simulating the binding of virtual compounds to the three-dimensional structure of a biological target to predict binding affinity and mode. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to design new molecules that fit the model.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

These in silico methods can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby reducing the number of compounds that need to be synthesized and tested, saving time and resources. peerscientist.comrsc.orgnih.gov The integration of these computational predictions with efficient synthetic routes will accelerate the discovery of optimized lead compounds.

Investigation of Synergistic Biological Effects with Other Pharmacological Agents

A growing area of interest in drug discovery is the exploration of combination therapies, where the co-administration of two or more drugs leads to a synergistic effect, resulting in enhanced efficacy and potentially reduced side effects. Future research on N-(4-bromophenyl)azetidin-3-amine derivatives should include investigations into their potential for synergistic interactions with existing pharmacological agents.

For example, if a derivative shows modest activity against a particular cancer cell line, it could be tested in combination with known chemotherapeutic agents to see if the combined effect is greater than the sum of their individual effects. nih.gov This approach could lead to the development of novel combination therapies for complex diseases.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful development of therapeutic agents based on the N-(4-bromophenyl)azetidin-3-amine scaffold will require the expertise of scientists from various disciplines.

Key areas for collaboration include:

Medicinal and Synthetic Chemists: For the design and synthesis of novel derivatives.

Biologists and Pharmacologists: For the biological evaluation of compounds in relevant in vitro and in vivo models.

Computational Chemists: For in silico modeling and data analysis.

Structural Biologists: For determining the three-dimensional structures of compound-target complexes.

By fostering collaborations between academic research institutions, pharmaceutical companies, and contract research organizations, the collective expertise and resources can be leveraged to accelerate the translation of basic research findings into new medicines.

Q & A

Q. What are the optimized synthetic routes for N-(4-bromophenyl)azetidin-3-amine dihydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

  • Step 1 : Reacting 4-bromophenylamine with a protected azetidin-3-amine precursor (e.g., tert-butyl carbamate derivatives) in anhydrous dichloromethane or ethanol under nitrogen .
  • Step 2 : Deprotection using HCl gas or aqueous HCl to yield the dihydrochloride salt.
  • Critical Parameters :
    • Temperature: 0–25°C to avoid side reactions.
    • Solvent purity: Anhydrous conditions prevent hydrolysis.
    • Stoichiometry: Excess amine precursor ensures complete substitution.

Q. Table 1: Representative Synthetic Conditions

ReagentSolventTemperatureYield (%)Purity (HPLC)
4-bromophenylamineDCM0–5°C65–70≥95%
Azetidin-3-amine-BocEthanol25°C72–75≥98%

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring and 4-bromophenyl substitution. Key signals:
    • Azetidine protons: δ 3.5–4.0 ppm (multiplet).
    • Aromatic protons: δ 7.3–7.6 ppm (doublet, J = 8.5 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 261.02 (calculated for C9_9H11_{11}BrN2_2·2HCl). Collision cross-section (CCS) data via ion mobility MS aids in distinguishing stereoisomers .
  • HPLC : Purity ≥98% with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Enhanced in polar solvents due to the dihydrochloride salt.
    • Water: >50 mg/mL at 25°C.
    • DMSO: >100 mg/mL (suitable for in vitro assays) .
  • Stability :
    • Store at -20°C in airtight, light-protected containers.
    • Stable in aqueous solution (pH 4–6) for ≥6 months; avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How does the 4-bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Example Protocol :
    • React with arylboronic acids (1.2 eq) using Pd(PPh3_3)4_4 (5 mol%) in degassed toluene/EtOH (3:1) at 80°C for 12h.
    • Monitor via TLC (Rf_f = 0.3 in ethyl acetate/hexane).
    • Yields: 60–85% depending on steric hindrance .

Q. Table 2: Reactivity in Cross-Coupling Reactions

Coupling PartnerCatalystYield (%)Application
Phenylboronic acidPd(OAc)2_278Biaryl derivatives for SAR
4-PyridylamineXPhos Pd G365Heterocyclic drug candidates

Q. What biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Inflammatory Models :
    • NF-κB Inhibition : Luciferase reporter assay in HEK293T cells (IC50_{50} determination) .
  • Metabolic Studies :
    • CYP450 Inhibition : Microsomal assays (e.g., CYP3A4) to assess drug-drug interaction risks.
  • Cytotoxicity : MTT assay in HepG2 cells (72h exposure; EC50_{50} >50 µM suggests low toxicity) .

Q. How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Predict logP (2.1 ± 0.3) and blood-brain barrier permeability (low penetration).
  • Docking Studies :
    • Target the adenosine A2A_{2A} receptor (PDB: 4EIY) to rationalize anti-inflammatory activity .

Q. Table 3: Predicted ADME Properties

ParameterValueMethod
logP2.1 ± 0.3SwissADME
Plasma Protein Binding88%QSAR
Half-life (t1/2_{1/2})3.2h (rat)PBPK Modeling

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